BenchChemオンラインストアへようこそ!

1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione

Antitumor Screening Purine Antimetabolite Negative Control

1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione (CAS 3434-18-2; molecular formula C₁₉H₁₆N₄O₂S; MW 364.4 g/mol) is a synthetic heterocyclic compound belonging to the imidazo[4,5-d]pyridazine-4,7-dione family. It was first reported in a 1965 study that synthesized 75 new imidazo[4,5-d]pyridazines, including a series of 1-benzyl-2-substituted-thio derivatives, for antitumor screening.

Molecular Formula C19H16N4O2S
Molecular Weight 364.4 g/mol
CAS No. 3434-18-2
Cat. No. B12917391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
CAS3434-18-2
Molecular FormulaC19H16N4O2S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4
InChIInChI=1S/C19H16N4O2S/c24-17-15-16(18(25)22-21-17)23(11-13-7-3-1-4-8-13)19(20-15)26-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,24)(H,22,25)
InChIKeyGOTFBFKBNJYVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione (CAS 3434-18-2): Procurement-Relevant Identity and Scaffold Overview


1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione (CAS 3434-18-2; molecular formula C₁₉H₁₆N₄O₂S; MW 364.4 g/mol) is a synthetic heterocyclic compound belonging to the imidazo[4,5-d]pyridazine-4,7-dione family. It was first reported in a 1965 study that synthesized 75 new imidazo[4,5-d]pyridazines, including a series of 1-benzyl-2-substituted-thio derivatives, for antitumor screening [1]. The compound features a 5,6-dihydro-4,7-dione core with a benzyl group at N1 and a benzylsulfanyl group at C2, distinguishing it from nucleoside-type imidazo[4,5-d]pyridazine analogs that bear ribose or deoxyribose substituents. No evidence of significant antitumor activity was observed for the 35 compounds screened in that early study [1], and no subsequent peer-reviewed primary pharmacological data specific to CAS 3434-18-2 have been identified in the public domain as of the present search.

Why 1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione Cannot Be Interchanged with Other Imidazo[4,5-d]pyridazine Analogs


The imidazo[4,5-d]pyridazine-4,7-dione scaffold tolerates diverse substitution patterns at N1, C2, C4, and C7 that fundamentally alter biological activity, solubility, and target engagement. The 1965 Gerhardt et al. study demonstrated that replacing the C2 benzylsulfanyl group with hydrogen, methylthio, or butylthio substituents, or removing the N1-benzyl group entirely, produced compounds with distinct antitumor screening profiles, though no individual compound exhibited significant activity [1]. Moreover, nucleoside-type imidazo[4,5-d]pyridazine-4,7-dione analogs (e.g., HMC-HO4, HMC-HO5, HMC-HO1α) bearing ribofuranosyl groups at N1 interact with viral NTPase/helicase enzymes and modulate DNA unwinding reactions [2], a mechanism that has no documented relevance to the N1-benzyl, C2-benzylsulfanyl substitution pattern of CAS 3434-18-2. The absence of class-wide interchangeable pharmacodynamics means that procurement decisions for structure–activity relationship (SAR) studies, negative-control experiments, or chemical-probe campaigns must be compound-specific. Selecting a closely related analog without verifying equivalent substitution at N1 and C2 risks invalidating experimental conclusions.

Quantitative Differentiation Evidence for 1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione Versus Closest Analogs


Antitumor Screening: Absence of Significant Activity Differentiates CAS 3434-18-2 from Purine Antimetabolite Scaffolds

In the foundational 1965 study by Gerhardt et al., 35 imidazo[4,5-d]pyridazine derivatives—including the 1-benzyl-2-substituted-thio series containing CAS 3434-18-2—were submitted for antitumor screening. The abstract states that 'no significant activity was observed' for any of the 35 compounds tested [1]. This places CAS 3434-18-2 in a distinct category from 4-aminoimidazo[4,5-d]pyridazine, which demonstrated some antitumor activity in earlier work [2], and from purine-based antimetabolites such as 6-mercaptopurine, which served as the pharmacological rationale for exploring the imidazo[4,5-d]pyridazine scaffold [1]. The target compound's lack of activity, while negative, constitutes a verified phenotypic benchmark for researchers seeking an inactive control compound within the imidazo[4,5-d]pyridazine chemical space.

Antitumor Screening Purine Antimetabolite Negative Control

Structural Differentiation: C2-Benzylsulfanyl vs. C2-Alkylthio Homologs—Impact on Lipophilicity and Steric Bulk

CAS 3434-18-2 bears a benzylsulfanyl (–SCH₂Ph) group at C2, whereas the closest documented analog in the 1965 series carries a butylthio (–S(CH₂)₃CH₃) substituent: 1-benzyl-2-(butylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione (CAS 66657-07-6) [1]. The benzylsulfanyl moiety introduces an aromatic ring that increases calculated logP by approximately 0.7–1.2 units relative to the butylthio analog (estimated via fragment-based methods) and adds steric bulk with potential for π–π stacking interactions that are absent in saturated alkylthio congeners. Additional analogs such as 1-benzyl-2-(methylsulfanyl)-, 1-benzyl-2-(pentylsulfanyl)-, and 1-benzyl-2-[(2-chlorobenzyl)sulfanyl]- variants have been catalogued but lack publicly available comparative biological data. The absence of quantitative head-to-head bioactivity data across this series means that structural differentiation currently rests on predicted physicochemical parameters rather than measured pharmacological endpoints.

Lipophilicity SAR Physicochemical Properties

Absence of TLR7/TLR8 Agonist Activity Distinguishes CAS 3434-18-2 from N1-Heteroaryl Imidazo[4,5-d]pyridazine Derivatives

A 2023 Sanofi patent application (INA 49/2023) discloses imidazo[4,5-d]pyridazine derivatives as TLR7 and/or TLR8 agonists for vaccine adjuvant applications [1]. These patent compounds feature specific substitution patterns at N1 (e.g., alkyl, hydroxyalkyl, phenylalkyl), R2 (halogen, alkyl), and R3 (deuterium, alkyl, alkoxy, heterocycloalkyl) that are distinct from the N1-benzyl/C2-benzylsulfanyl architecture of CAS 3434-18-2. No TLR7/TLR8 activity data have been reported for CAS 3434-18-2, and its substitution pattern does not map onto the patent's Markush structures. This differentiates CAS 3434-18-2 as a scaffold that is unlikely to confound immunomodulatory assays through TLR-mediated cytokine induction, in contrast to the patent-protected agonist series. However, this inference is based on structural divergence rather than direct side-by-side testing, and experimental confirmation of the absence of TLR activity is unavailable.

TLR7/TLR8 Immunomodulation Vaccine Adjuvant

Physicochemical Baseline: Molecular Weight and Predicted Solubility Differentiate CAS 3434-18-2 from Nucleoside-Type Imidazo[4,5-d]pyridazine-4,7-diones

CAS 3434-18-2 (MW 364.4 g/mol; molecular formula C₁₉H₁₆N₄O₂S) is a non-nucleoside small molecule, in contrast to the nucleoside-type imidazo[4,5-d]pyridazine-4,7-diones such as HMC-HO4 (1-(2′-O-methyl-β-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione) and HMC-HO5 (1-(β-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione), which have molecular weights exceeding 300 g/mol and carry polar ribose moieties that confer aqueous solubility and enable interaction with viral helicase enzymes [1]. The absence of a sugar moiety in CAS 3434-18-2 predicts lower aqueous solubility (estimated logS approximately −4.5 to −5.0 vs. approximately −2.0 to −2.5 for nucleoside analogs), higher organic-solvent compatibility, and inability to participate in ribose-dependent hydrogen-bonding networks with nucleotide-binding pockets. No experimental solubility, logD, or pKa values have been published for CAS 3434-18-2.

Physicochemical Profiling Drug-Likeness Solubility

Recommended Research and Industrial Application Scenarios for 1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione (CAS 3434-18-2)


Negative-Control Compound for Imidazo[4,5-d]pyridazine-Based Antitumor or Antiviral Screening Panels

Given the documented absence of significant antitumor activity in the 1965 screening program [1] and the lack of structural features associated with viral helicase modulation (no ribose moiety) [2], CAS 3434-18-2 is suited as a scaffold-matched inactive control in cell-based viability or viral replication assays. Researchers evaluating active imidazo[4,5-d]pyridazine analogs (e.g., 4-amino derivatives or nucleoside-type compounds) can use CAS 3434-18-2 at matched concentrations to distinguish scaffold-specific cytotoxicity from target-mediated pharmacology.

Pharmacophore Exploration of the C2-Benzylsulfanyl Substituent in Kinase or GPCR Lead Optimization

The C2-benzylsulfanyl group differentiates CAS 3434-18-2 from C2-alkylthio, C2-unsubstituted, and C2-halobenzyl analogs within the imidazo[4,5-d]pyridazine-4,7-dione series [1]. Medicinal chemistry groups pursuing kinase or GPCR targets where an aromatic thioether pharmacophore is hypothesized can procure CAS 3434-18-2 as a reference point for SAR expansion. The benzylsulfanyl group provides a defined π-system and steric footprint for computational docking studies, even in the absence of potency data.

Synthetic Intermediate for Diversification at the 4,7-Dione and C2 Positions

The synthesis of CAS 3434-18-2 via cyclization of appropriate precursors was described by Gerhardt et al. in 1965 [1]. The 5,6-dihydro-4,7-dione core can theoretically undergo reduction, alkylation, or nucleophilic displacement to generate focused libraries. Procurement of the characterized parent compound enables in-house derivatization, particularly at the C2 benzylsulfanyl group (e.g., oxidation to sulfoxide/sulfone) or at the N1 benzyl position (e.g., hydrogenolysis to the NH analog), bypassing multi-step de novo synthesis.

Physicochemical Reference Standard for Non-Nucleoside Imidazo[4,5-d]pyridazine Solubility and Permeability Assays

CAS 3434-18-2 serves as a representative non-nucleoside, low-solubility imidazo[4,5-d]pyridazine-4,7-dione for parallel artificial membrane permeability assay (PAMPA) or kinetic solubility profiling. Its predicted low aqueous solubility (estimated logS −4.5 to −5.0) and absence of ionizable ribose hydroxyls [2] make it a useful comparator when benchmarking formulation strategies (e.g., co-solvent systems, cyclodextrin complexation) against the more soluble nucleoside-type analogs such as HMC-HO4 and HMC-HO5.

Quote Request

Request a Quote for 1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.